2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
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Overview
Description
2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate is a complex organic compound with a long chain of ethoxy groups and an octadecoxy group. This compound is known for its unique chemical structure, which makes it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol with octadecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as esterification, purification, and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol: A precursor in the synthesis of the target compound.
2-[2-[2-(2-methoxyethoxy)ethoxy]ethanol: Similar in structure but with a methoxy group instead of an octadecoxy group.
2-[2-[2-(2-ethoxyethoxy)ethoxy]ethanol: Contains an ethoxy group instead of an octadecoxy group .
Uniqueness
The presence of the octadecoxy group in 2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate imparts unique hydrophobic properties, making it more effective as a surfactant and emulsifying agent compared to its similar counterparts .
Properties
CAS No. |
878556-13-9 |
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Molecular Formula |
C30H58O6 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C30H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-21-22-33-23-24-34-25-26-35-27-28-36-30(31)29(2)3/h2,4-28H2,1,3H3 |
InChI Key |
MCAOXUDIMRVHOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOC(=O)C(=C)C |
Origin of Product |
United States |
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